3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Description
Properties
IUPAC Name |
3-(oxan-4-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRZOVRWKDXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A prevalent method for preparing 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine involves nucleophilic substitution reactions where the piperidine acts as a nucleophile attacking an activated tetrahydropyran derivative.
- Starting Materials: Typically, 4-hydroxy tetrahydro-2H-pyran derivatives or their activated esters/halides are used as electrophiles.
- Nucleophile: Piperidine or its derivatives serve as nucleophiles.
- Catalysts and Bases: Organic bases such as triethylamine are employed to deprotonate the hydroxy group or facilitate substitution. Solvents vary widely, including alcohols, nitriles, esters, ethers, ketones, or chlorinated solvents.
- Reaction Conditions: Temperatures are maintained between 30°C and 120°C, with an optimal range around 70-75°C to balance reaction rate and selectivity.
This method is supported by patent literature where similar tetrahydropyran derivatives are reacted with amines under basic conditions to yield ether-linked products with good yields.
Palladium-Catalyzed Coupling Reactions
An alternative approach involves palladium-catalyzed coupling reactions between halogenated tetrahydropyran derivatives and piperidine or related amines.
- Catalysts: Tetrakis(triphenylphosphine)palladium is preferred over palladium acetate due to cost-effectiveness and better yields.
- Reaction Time and Temperature: Reactions conducted at 70-75°C complete within 3-4 hours, providing good yields.
- Advantages: This method improves reaction rates and yields compared to traditional palladium acetate catalysis and is more suitable for scale-up in industrial settings.
Preparation of Tetrahydro-2H-pyran-4-yl Intermediates
The synthesis of the tetrahydro-2H-pyran-4-yl moiety itself is crucial and can be achieved via intramolecular nucleophilic substitution of substituted butyric acid methyl esters.
- Step 1: Substitution reaction of 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester in the presence of catalysts such as Zn(OTf)2, ZnCl2, Mg(OTf)2, Cu(OTf)2, Pd(OTf)2, Cu(OAc)2, or Ag2CO3 to form 4-(2-ethoxy-2-oxo ethoxy) butyric acid methyl ester.
- Step 2: Intramolecular nucleophilic substitution under alkaline conditions to cyclize and form tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester, which can be further reduced or modified to the tetrahydro-2H-pyran-4-yl alcohol derivative required for ether formation.
This method features mild reaction conditions, avoids the need for strict inert atmospheres, and uses recyclable, low-cost catalysts, making it industrially attractive.
Direct Etherification via Hydroxy-Functionalized Piperidine Derivatives
In some research contexts, hydroxy-functionalized piperidine derivatives are reacted with tetrahydropyran derivatives to form the ether linkage.
- For example, piperidine derivatives bearing hydroxyl or amino groups can be reacted with tetrahydro-2H-pyran-4-one or its derivatives under reflux in ethanol to yield ether-linked products.
- Reaction monitoring by thin-layer chromatography (TLC) ensures completion.
- Yields in reported examples range from 60-70% with recrystallization purification.
Data Table: Summary of Key Preparation Parameters
Detailed Research Findings
- The use of organic bases such as triethylamine facilitates the nucleophilic substitution by deprotonating hydroxyl groups, enhancing nucleophilicity and promoting ether bond formation under mild to moderate temperatures.
- Palladium-catalyzed methods significantly improve reaction efficiency and yield, with tetrakis(triphenylphosphine)palladium providing a cost-effective alternative to palladium acetate, especially for scale-up synthesis.
- The preparation of the tetrahydro-2H-pyran-4-yl moiety via catalytic substitution and intramolecular cyclization is advantageous due to mild conditions, catalyst recyclability, and elimination of strict inert atmosphere requirements, which are beneficial for industrial applications.
- Direct etherification methods using hydroxy-functionalized piperidine derivatives and tetrahydro-2H-pyran-4-one under reflux conditions in ethanol offer straightforward synthesis routes with reasonable yields and purity, suitable for laboratory-scale preparations.
Chemical Reactions Analysis
Types of Reactions
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyran-4-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine as small-molecule inhibitors of the TGFβR1 receptor, which plays a crucial role in tumor progression and metastasis. For instance, a study identified a series of compounds including derivatives related to this structure that demonstrated significant anti-tumor efficacy in xenograft models, with one compound achieving an IC50 value of 12 nM against SMAD2/3 phosphorylation and showing a tumor growth inhibition (TGI) of 79.6% in H22 cell models .
Diabetes Management
Another promising application of tetrahydropyran-based compounds is in the treatment of metabolic disorders such as diabetes. Compounds that inhibit the sodium-glucose co-transporter 2 (SGLT2) are being investigated for their ability to promote glucose excretion and manage blood sugar levels effectively. The structural features provided by the tetrahydro-2H-pyran moiety enhance the pharmacological properties of these inhibitors, making them suitable candidates for further development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine:
Functional and Pharmacological Differences
Ether vs. Direct C-Linkage
The ether oxygen in 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine enhances hydrophilicity compared to 4-(tetrahydro-2H-pyran-4-yl)piperidine, which lacks the oxygen bridge . This difference impacts solubility and metabolic stability, with ether-linked compounds often exhibiting improved bioavailability.
Carboxylic Acid Derivative
1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid introduces a carboxylic acid group, increasing polarity and enabling interactions with metal ions or basic residues in biological targets. This contrasts with the neutral ether-linked parent compound .
Heterocyclic Modifications
The oxadiazole-containing analog () demonstrates macrofilaricidal activity, attributed to its ability to disrupt parasitic enzymes. The THP-ether group may enhance target binding through hydrogen bonding . In contrast, H₃ receptor antagonists like pitolisant () rely on piperidine derivatives for CNS penetration but lack the THP-ether motif, underscoring the pharmacological diversity of piperidine-based scaffolds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine, and how do reaction conditions impact yield?
- Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions, leveraging hydroxyl-oxygen activation. Key conditions include anhydrous solvents (e.g., dichloromethane), bases like NaOH (for deprotonation), and controlled temperatures (0–25°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for piperidine:tetrahydropyran derivatives) and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine?
- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry (e.g., δ 3.5–4.5 ppm for tetrahydropyran oxygen-linked protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₉NO₂: 185.1416 g/mol). Infrared (IR) spectroscopy identifies functional groups (C-O-C stretch at ~1100 cm⁻¹). Purity is quantified via HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are mandatory when handling this compound in the lab?
- Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H315/H319 hazards). Work under fume hoods to prevent inhalation (H335). Static discharge precautions (P243) and storage in airtight containers (P403) are critical. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?
- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce stereocontrol. X-ray crystallography (as in ) resolves ambiguities in spatial arrangement, while chiral HPLC (Chiralpak AD-H column) separates enantiomers .
Q. What strategies mitigate contradictory data in metabolic stability studies of this compound?
- Answer : Cross-validate in vitro assays (e.g., liver microsomes + NADPH) with LC-MS/MS quantification. Adjust incubation conditions (pH 7.4, 37°C) and use isotopically labeled internal standards to control matrix effects. Compare results against positive controls (e.g., verapamil for CYP3A4 interactions) .
Q. How do substituents on the piperidine/tetrahydropyran rings influence biological activity?
- Answer : Electron-withdrawing groups (e.g., -F, -Cl) on the pyran ring enhance metabolic stability by reducing CYP450 oxidation. Piperidine N-alkylation (e.g., methyl, benzyl) modulates target binding affinity, as seen in ACC2 inhibitors (IC₅₀ shifts from 10 nM to >1 µM) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Answer : Molecular dynamics simulations (AMBER force field) assess logP (partition coefficient) and membrane permeability. QSAR models correlate structural features (e.g., topological polar surface area <90 Ų) with oral bioavailability. ADMET Predictor™ or SwissADME tools are recommended .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for this compound?
- Answer : Variability often arises from trace moisture (hydrolysis) or catalyst lot differences. Replicate experiments under rigorously anhydrous conditions (molecular sieves, argon) and characterize intermediates (e.g., via TLC) to identify quenching side reactions. Cross-reference purity data (HPLC) from independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
